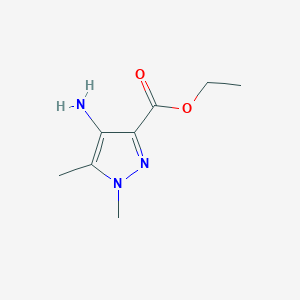
3,6-Dimethyl-1,2-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-1,2-benzoxazol-5-amine: is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry, pharmaceuticals, and industrial chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with two methyl groups at positions 3 and 6, and an amine group at position 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1,2-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method is the condensation of 2-aminophenol with 3,6-dimethylbenzaldehyde under acidic conditions, followed by cyclization to form the benzoxazole ring. Catalysts such as sulfuric acid or phosphoric acid are often used to facilitate the reaction .
Industrial Production Methods: Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of metal catalysts, such as copper or iron, can enhance the yield and selectivity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dimethyl-1,2-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Benzoxazoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.
Applications De Recherche Scientifique
3,6-Dimethyl-1,2-benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and optical brighteners.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-1,2-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and topoisomerase.
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound with a similar structure but without the methyl and amine groups.
2-Methylbenzoxazole: A derivative with a single methyl group at position 2.
5-Aminobenzoxazole: A derivative with an amine group at position 5.
Uniqueness: 3,6-Dimethyl-1,2-benzoxazol-5-amine is unique due to the presence of both methyl groups and the amine group, which can enhance its biological activity and selectivity compared to other benzoxazole derivatives .
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
3,6-dimethyl-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C9H10N2O/c1-5-3-9-7(4-8(5)10)6(2)11-12-9/h3-4H,10H2,1-2H3 |
Clé InChI |
JWFRUXZBKPYQJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1N)C(=NO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid](/img/structure/B13483686.png)




![(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone](/img/structure/B13483746.png)
![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)


![5-[(4-Amino-1-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13483756.png)

![1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13483765.png)

